tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate
Overview
Description
The compound tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate is a derivative of indole, which is a fundamental scaffold in many natural products and pharmaceuticals. The tert-butyl group is a common protecting group for carboxylic acids, and the hydroxymethyl functionality suggests potential for further chemical modification.
Synthesis Analysis
The synthesis of tert-butyl indole derivatives can be complex, involving multiple steps and requiring careful control of reaction conditions. For example, the synthesis of related compounds such as tert-butyl 6-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate involves a multi-step substitution reaction . Similarly, the synthesis of tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-1-carboxylate from 5-bromoindole as a starting material indicates the complexity of such processes . These examples demonstrate the intricate nature of synthesizing tert-butyl indole derivatives, which likely applies to the synthesis of tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate as well.
Molecular Structure Analysis
The molecular structure of tert-butyl indole derivatives has been studied using various techniques, including X-ray crystallography and Density Functional Theory (DFT). For instance, the crystal structure of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate shows that the indole ring system is planar, and the tert-butyl bound carboxylate group forms a dihedral angle with the indole ring system . These structural analyses are crucial for understanding the reactivity and interaction of the compound with other molecules.
Chemical Reactions Analysis
The tert-butyl indole derivatives are versatile intermediates that can undergo various chemical reactions. For example, the carbomethylation of arylacrylamides leading to 3-ethyl-3-substituted indolin-2-one by cascade radical addition/cyclization is an example of the type of reactions these compounds can participate in . The presence of the tert-butyl group can also influence the reactivity and selectivity of these reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl indole derivatives can be deduced from their molecular structure and substituents. For example, the tert-butyl group can increase the steric bulk, affecting the solubility and boiling point of the compound. The hydroxymethyl group suggests potential for hydrogen bonding, which can influence the compound's solubility in polar solvents. Gas-liquid chromatography and mass spectral analysis of tert-butyl indole derivatives can provide detailed information on their volatility and fragmentation patterns .
Scientific Research Applications
Selective Aerobic Oxidation of Alcohols
Shen et al. (2012) demonstrated that tert-butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate can catalyze the chemoselective aerobic oxidation of allylic and benzylic alcohols, yielding α,β-unsaturated carbonyl compounds efficiently. This research highlights the potential of tert-butyl-based indole derivatives in selective oxidation processes (Shen et al., 2012).
Synthesis of Spirocyclic Indoline Lactone
Hodges et al. (2004) explored the synthesis of 3-allyl-2-phenyl-2,3-dihydro-1H-indole-3-carboxylic acid, tert-butyl ester, demonstrating the compound's utility in creating complex molecular structures, a valuable contribution to synthetic chemistry (Hodges et al., 2004).
Palladium-Catalyzed Synthesis of 3-Oxoindolines
Zhou et al. (2017) developed a method using palladium catalysis to synthesize tert-butyl 2-hydroxy(methoxy)-3-oxoindoline-1-carboxylates. This process highlights the versatility of tert-butyl-based indole compounds in palladium-catalyzed reactions (Zhou et al., 2017).
Synthesis of Annulated Gamma-Carbolines
Zhang and Larock (2003) investigated the synthesis of gamma-carboline derivatives using a palladium-catalyzed intramolecular annulation method. This study provides insights into the synthetic applications of tert-butyl-based indole compounds in creating polycyclic structures (Zhang & Larock, 2003).
Immobilization of Carboxylic Acid Moieties
Laborde et al. (2008) described a methodology for anchoring diverse carboxylic acids using di-tert-butyl dicarbonate. This research underscores the relevance of tert-butyl-based compounds in facilitating the immobilization of functional groups (Laborde et al., 2008).
Enantiomerically Pure Synthesis
Maton et al. (2010) reported an efficient scalable route to synthesize enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. This work emphasizes the utility of tert-butyl-based compounds in stereoselective synthesis (Maton et al., 2010).
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)indole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-14(2,3)18-13(17)15-8-10(9-16)11-6-4-5-7-12(11)15/h4-8,16H,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVPQKQFSDFRFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80454365 | |
Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |
CAS RN |
96551-22-3 | |
Record name | tert-Butyl 3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80454365 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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